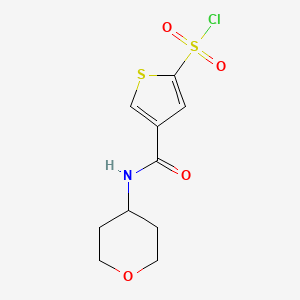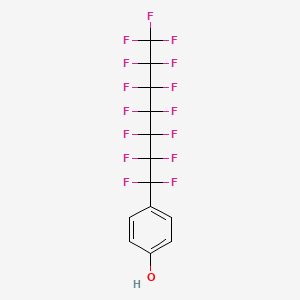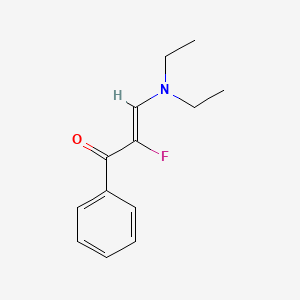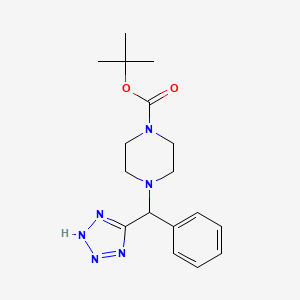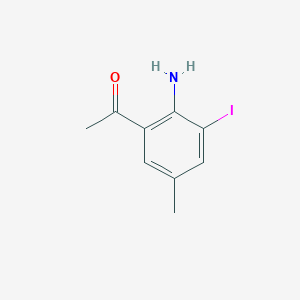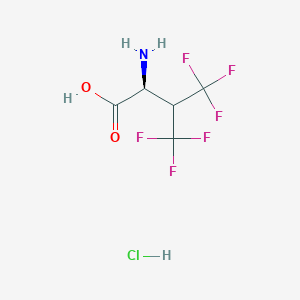
4,4,4,4',4',4'-Hexafluorovaline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties, which include high stability and resistance to enzymatic degradation. This compound is often used in scientific research, particularly in the fields of medicinal chemistry and peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride typically involves the introduction of fluorine atoms into the valine structure. One common method is the reaction of valine with hexafluoroacetone in the presence of a strong acid, such as hydrochloric acid. The reaction conditions usually require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the purity of the final product. Quality control measures are critical to ensure that the compound meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in peptide coupling reactions, forming bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium
Propiedades
Fórmula molecular |
C5H6ClF6NO2 |
|---|---|
Peso molecular |
261.55 g/mol |
Nombre IUPAC |
(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H5F6NO2.ClH/c6-4(7,8)2(5(9,10)11)1(12)3(13)14;/h1-2H,12H2,(H,13,14);1H/t1-;/m0./s1 |
Clave InChI |
ADFFMMBWQCMQKG-FPRLAITGSA-N |
SMILES isomérico |
[C@H](C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl |
SMILES canónico |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

